![molecular formula C17H18N2O2S B2795644 2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886924-29-4](/img/structure/B2795644.png)
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 .
Synthesis Analysis
Imidazole compounds can be synthesized from ketones and aldehydes. A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . Another route for the synthesis of substituted imidazoles is via photocyclization of readily available amines at room temperature .Molecular Structure Analysis
Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Chemical Reactions Analysis
Imidazole compounds can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Physical And Chemical Properties Analysis
Imidazole absorbs UV radiation at 280 nm . The absorbance of imidazole can vary depending on its source and purity, but elution buffer containing 250 mM imidazole usually has an A280 of 0.2–0.4 .Scientific Research Applications
Synthesis and Characterization :
- The compound has been synthesized and characterized, with studies focusing on its structure and properties. For example, a related compound, "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole," was synthesized, and its structure confirmed by NMR techniques (Huang Jin-qing, 2009).
Cardiac Electrophysiological Activity :
- Research has shown that certain benzimidazole derivatives, including those with N-substitution similar to the target compound, exhibit significant cardiac electrophysiological activity. This makes them potential candidates for therapeutic applications (T. K. Morgan et al., 1990).
Antioxidant Activities :
- Some benzimidazole derivatives have been evaluated for their in vitro antioxidant properties. Compounds with structural similarity to the target molecule showed notable antioxidant activities (A. Alp et al., 2015).
Chemical Reactions and Coordination :
- Studies on benzimidazole derivatives have also focused on their chemical reactions and coordination with other compounds. For example, research involving similar compounds demonstrated interesting chemical behavior and potential for forming complexes with metals (M. R. Bermejo et al., 2000).
Corrosion Inhibition :
- Some derivatives of benzimidazole have been studied for their ability to inhibit corrosion, suggesting potential applications in materials science and engineering (P. Ammal et al., 2018).
Electrocatalytic Applications :
- Benzimidazole derivatives have been used in electrocatalytic applications, such as the simultaneous determination of various compounds, indicating their potential in analytical chemistry (N. Nasirizadeh et al., 2013).
Pharmaceutical Metabolism and Pharmacokinetics :
- The metabolism and pharmacokinetic properties of similar benzimidazole compounds have been explored, providing insights relevant to drug development and medicinal chemistry (A. Sawant-Basak et al., 2018).
properties
IUPAC Name |
2-ethylsulfonyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-6-4-5-7-16(15)19(17)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCIMXNGURQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

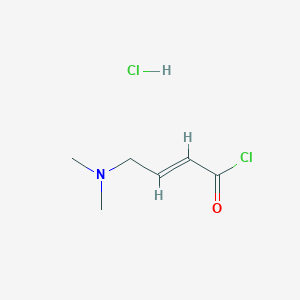

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

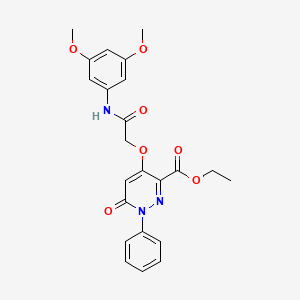
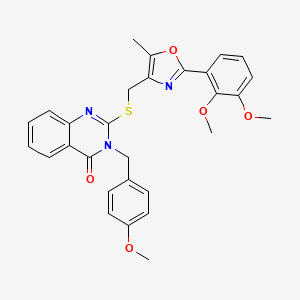
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
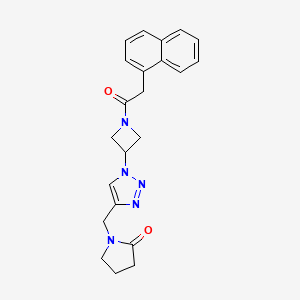
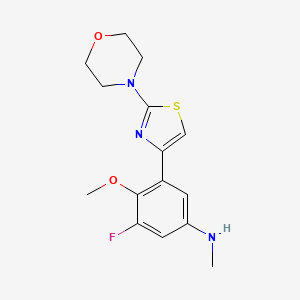
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)